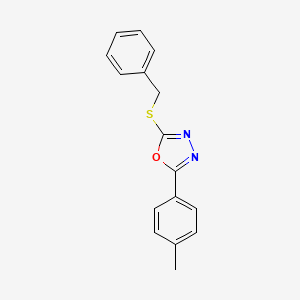

2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole

Description

2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzylthio group (-S-CH₂-C₆H₅) and at position 5 with a p-tolyl (4-methylphenyl) moiety. This compound (CAS: 1134-64-0) is synthesized via nucleophilic substitution reactions, often involving 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol intermediates reacting with benzyl halides under basic conditions . Its structure is confirmed by NMR and HRMS data, and it has been studied for applications in medicinal chemistry, particularly as a fungicidal agent .

Properties

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12-7-9-14(10-8-12)15-17-18-16(19-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJOZMUTLORRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole typically involves reactions that introduce the benzylthio and p-tolyl groups into the oxadiazole framework. The oxadiazole ring structure is crucial as it contributes to the compound's biological properties.

Biological Activity Overview

The biological activity of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole has been primarily investigated in the context of anticancer efficacy. Various studies have demonstrated its potential as an anticancer agent through different mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values indicate its potency in inhibiting cell proliferation .

- Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells. This is evidenced by increased annexin V-FITC-positive apoptotic cells upon treatment with 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole . Additionally, studies suggest that it may interfere with critical cellular pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole and related compounds:

-

Anticancer Studies :

- A study synthesized a series of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and evaluated their anticancer activity using MTT assays. The results showed promising cytotoxicity against multiple cancer cell lines .

- Another investigation revealed that modifications to the oxadiazole structure could enhance its anticancer properties significantly .

- Mechanistic Insights :

Comparative Biological Activity

The following table summarizes the IC50 values for various derivatives of oxadiazoles in comparison to standard anticancer drugs:

Scientific Research Applications

2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and as a potential agent in photonic devices. We will also include case studies and data tables summarizing relevant findings.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study focused on 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis.

Case Study:

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anti-inflammatory Properties

Another significant application of this compound is in the field of anti-inflammatory research. Studies have indicated that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines.

Case Study:

A recent experiment evaluated the effect of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole on lipopolysaccharide-induced inflammation in macrophages. Results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, suggesting potential therapeutic benefits in inflammatory diseases.

Photonic Devices

The unique electronic properties of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole make it suitable for applications in photonic devices. Its ability to act as a light-emitting material has been explored for use in organic light-emitting diodes (OLEDs).

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield (%) | 25 |

Conductive Polymers

The incorporation of this compound into conductive polymers has been studied for enhancing electrical conductivity. The oxadiazole moiety contributes to charge transfer capabilities within polymer matrices.

Case Study:

In a series of experiments, polymers doped with 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole exhibited increased conductivity by up to three times compared to undoped polymers. This enhancement is attributed to the efficient charge transport facilitated by the oxadiazole structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 5 of the heterocyclic ring. Below is a detailed comparison of 2-(benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole with structurally related derivatives:

Anticonvulsant Activity

- Amino and Fluorine Substitutions: Derivatives with amino groups at position 2 and fluorine at the benzylthio para position (e.g., 2-amino-5-(2-benzylthiophenyl)-1,3,4-oxadiazole) exhibit enhanced anticonvulsant activity compared to the unmodified benzylthio-p-tolyl analog .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole?

The compound is synthesized via a multi-step protocol starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Key steps include cyclization to form the 1,3,4-oxadiazole core and subsequent thioetherification using benzyl thiol. Catalytic conditions (e.g., H₂SO₄ for cyclization) and solvent selection (e.g., ethanol or DMF) significantly influence yield and purity. Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity, with typical yields ranging from 78% to 83% for analogous derivatives .

Q. How is 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole characterized spectroscopically?

- ¹H/¹³C NMR : Signals for the benzylthio group appear at δ ~4.5 ppm (S-CH₂) and aromatic protons (p-tolyl) at δ ~7.2–7.4 ppm. The oxadiazole ring protons are typically absent due to deshielding.

- HRMS : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₆H₁₄N₂OS (calculated m/z 282.0824).

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with Z = 4, validating the planar oxadiazole core and substituent orientation .

Q. What in vitro assays evaluate its fungicidal and herbicidal activity?

- Fungicidal assays : Tested against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with inhibition rates >50% observed for active derivatives.

- Herbicidal assays : Compounds like 5g (analog with 4-bromobenzylthio) exhibit bleaching effects on weeds, assessed via chlorophyll content reduction.

- Dosage : 50 µg/mL in agar-based or foliar spray protocols .

Advanced Research Questions

Q. How does molecular docking explain its interaction with succinate dehydrogenase (SDH)?

Docking studies (PDB: 2FBW) reveal that the oxadiazole core and carbonyl group form hydrogen bonds with SDH's Arg-43 and Trp-173 residues, mimicking the binding mode of penthiopyrad. The benzylthio group enhances hydrophobic interactions with the enzyme's active site, while the p-tolyl moiety contributes to π-π stacking .

Q. What structural features influence its scintillation efficiency in polymer-based detectors?

Oxadiazole derivatives like BPBD (analog with biphenylyl groups) act as primary dopants in scintillators due to their high electron affinity (LUMO ~2.4 eV) and radiation stability. The benzylthio group may alter conjugation length, affecting fluorescence quantum yield. Comparative studies with p-terphenyl (PTP) show enhanced Stokes shifts in oxadiazole-based systems .

Q. How do substituent variations resolve contradictions in bioactivity data?

Discrepancies in antifungal activity (e.g., low inhibition against Fusarium spp.) arise from electronic effects of substituents. Electron-withdrawing groups (e.g., -Br in 5g) enhance SDH binding, while bulky substituents (e.g., -CF₃) reduce membrane permeability. Assay conditions (e.g., pH, solvent) also modulate activity, necessitating standardized protocols .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Bioactivity Validation : Pair in vitro assays with in planta trials to account for metabolic degradation .

- Material Science Applications : Measure HOMO/LUMO energies via cyclic voltammetry to predict charge transport efficiency in electroluminescent devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.